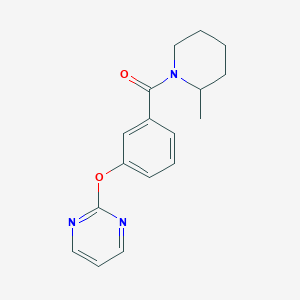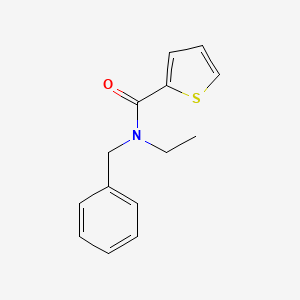
(2-Methylpiperidin-1-yl)-(3-pyrimidin-2-yloxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methylpiperidin-1-yl)-(3-pyrimidin-2-yloxyphenyl)methanone is a useful research compound. Its molecular formula is C17H19N3O2 and its molecular weight is 297.35 g/mol. The purity is usually 95%.
The exact mass of the compound 2-{3-[(2-methyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine is 297.147726857 g/mol and the complexity rating of the compound is 371. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structural Analysis and Molecular Interactions
Research on compounds structurally similar to "2-{3-[(2-methyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine" has demonstrated detailed structural analysis and molecular interactions. For instance, the study on 2-[4-(Piperidin-1-yl)-5H-chromeno[2,3-d]pyrimidin-2-yl]phenol by Sharma et al. (2014) reveals the planarity of the pyrimidine ring and its dihedral angles with fused benzene and hydroxy-substituted benzene rings, highlighting intricate hydrogen bonding and π-π interactions within the crystal structure Sharma et al., 2014.
Corrosion Inhibition
A study by Hegazy et al. (2012) evaluated Schiff bases, including pyrimidine derivatives, for their corrosion inhibition efficiency on carbon steel in hydrochloric acid. This research underscores the potential of pyrimidine compounds in protecting metals against corrosion, linked to their chemical structures Hegazy et al., 2012.
Photoluminescence Properties
The synthesis and characterization of Zn(II) complexes with Schiff-base ligands, including pyrimidine derivatives, have been explored for their photoluminescence properties. This study by Chattopadhyay et al. (2009) indicates the utility of such compounds in developing materials with potential applications in optical and electronic devices Chattopadhyay et al., 2009.
Synthetic Methodologies
Research on synthesizing hydroxy-pyrrolizidines and indolizidines from cyclopropenones, including reactions with cyclic imines like piperideines, provides insights into accessing compounds with core structures relevant to natural products with bioactive properties. This study by Kondakal et al. (2012) demonstrates advanced synthetic routes to pyrimidine derivatives, highlighting their significance in medicinal chemistry Kondakal et al., 2012.
Antimicrobial and Anticancer Agents
The design, synthesis, and evaluation of pyrano[2,3-d]pyrimidine derivatives as antimicrobial and anticancer agents have been extensively studied. Research indicates that these compounds exhibit significant activity against various microbial strains and cancer cell lines, underscoring the therapeutic potential of pyrimidine derivatives in addressing infectious diseases and cancer Abd El-Sattar et al., 2021.
Propiedades
IUPAC Name |
(2-methylpiperidin-1-yl)-(3-pyrimidin-2-yloxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-13-6-2-3-11-20(13)16(21)14-7-4-8-15(12-14)22-17-18-9-5-10-19-17/h4-5,7-10,12-13H,2-3,6,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPXGTXQJNGYSLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CC(=CC=C2)OC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(ethylamino)-N-{1-[1-(4-methoxyphenyl)-1H-pyrazol-4-yl]ethyl}-5-pyrimidinecarboxamide](/img/structure/B5515530.png)

![4-(3-chlorophenoxy)-1-[(2-methyl-1-benzofuran-5-yl)carbonyl]piperidine](/img/structure/B5515535.png)
![4-amino-2-(4-chlorophenyl)-5H-chromeno[4,3-d]pyrimidin-5-one](/img/structure/B5515542.png)
![5-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-pyrrolidinyl]carbonyl}-3-isopropyl-1-methyl-1H-pyrazole](/img/structure/B5515544.png)
amine](/img/structure/B5515561.png)

![(3R*,4R*)-1-{[5-(cyclohexylthio)-2-furyl]methyl}-4-(2-methoxyethyl)-3-methylpiperidin-4-ol](/img/structure/B5515572.png)
![2-(4-bromophenyl)-N-[2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B5515580.png)
![1-[2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoyl]-4-(1H-imidazol-2-yl)piperidine](/img/structure/B5515590.png)
![(1R,7S)-N-methyl-3-[2-(4-methylphenyl)ethyl]-N-(1,2-oxazol-5-ylmethyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide](/img/structure/B5515598.png)
![5-ethyl-3-hydroxy-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B5515610.png)
![5-[2-fluoro-6-(4-fluorophenoxy)phenyl]-2H-tetrazole](/img/structure/B5515615.png)
![1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-8-(2-pyrimidinyl)-1,8-diazaspiro[4.5]decane](/img/structure/B5515623.png)
